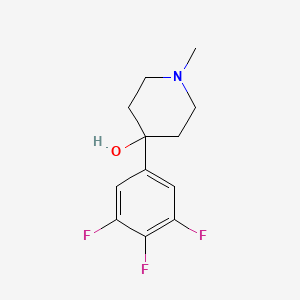
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-methylpiperidine (often referred to as TFMP) is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a hydroxy group and a trifluorophenyl moiety, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of TFMP, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C12H14F3NO
- Molecular Weight : 245.24 g/mol
- CAS Number : 1198287-31-8
TFMP's biological activity is primarily attributed to its interaction with various molecular targets. The hydroxy group enhances its ability to form hydrogen bonds, while the trifluorophenyl group may influence lipophilicity and binding affinity.
Potential Mechanisms :
- Enzyme Inhibition : TFMP may inhibit specific enzymes by occupying their active sites, thereby preventing substrate interaction.
- Receptor Modulation : The compound could modulate receptor activity, influencing downstream signaling pathways critical for various physiological responses.
Antidiabetic Activity
TFMP has been studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a significant role in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones that increase insulin secretion.
In a study comparing TFMP with acarbose, it was found that while TFMP exhibited promising inhibitory activity against alpha-amylase and PTP-1B (protein tyrosine phosphatase), it was less potent than acarbose but still showed significant effects.
Antioxidant Activity
The antioxidant properties of TFMP were evaluated using the DPPH assay. The compound demonstrated protective effects on pancreatic beta-cells, which are vital for insulin production.
| Assay | IC50 (μM) | Standard Drug | Standard IC50 (μM) |
|---|---|---|---|
| DPPH Assay | 6.28 | Ursolic Acid | 1.35 |
Case Studies
Several studies have highlighted the biological significance of TFMP and its derivatives:
- DPP-4 Inhibition Study : A study indicated that TFMP derivatives showed varying degrees of DPP-4 inhibition compared to established drugs like sitagliptin and saxagliptin. These findings suggest that modifications in the trifluorophenyl group can enhance DPP-4 inhibitory activity.
- Alpha-Amylase Inhibition : A comparative analysis revealed that TFMP exhibited an IC50 value of 6.28 μM in alpha-amylase inhibition assays, indicating potential use in managing postprandial hyperglycemia.
- Receptor Interaction Studies : Molecular docking studies have been performed to elucidate the binding interactions between TFMP and target receptors involved in glucose metabolism and insulin signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of TFMP, it is beneficial to compare it with other piperidine derivatives:
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine | Methoxy group instead of trifluorophenyl | Varying enzyme inhibition profiles |
| 4-Hydroxy-4-(3,4-difluorophenyl)-1-methylpiperidine | Difluorophenyl group | Enhanced binding affinity |
| 4-Hydroxy-4-(3-chlorophenyl)-1-methylpiperidine | Chlorophenyl group | Different stability and reactivity |
Propiedades
IUPAC Name |
1-methyl-4-(3,4,5-trifluorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-16-4-2-12(17,3-5-16)8-6-9(13)11(15)10(14)7-8/h6-7,17H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAAGGUOMNDBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=C(C(=C2)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














